

An In-depth Technical Guide to the Physical Properties of 4-Methylbenzoyl Cyanide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylbenzoyl cyanide

Cat. No.: B086548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive overview of the known and predicted physical properties of **4-Methylbenzoyl cyanide** (also known as p-toluoyl cyanide or oxo-p-tolyl-acetonitrile). Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also includes detailed experimental protocols for the determination of its key physical and spectral properties. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Structure

4-Methylbenzoyl cyanide is an aromatic ketone and a nitrile derivative. Its chemical structure consists of a benzoyl group substituted with a methyl group at the para position of the benzene ring, and a cyanide group attached to the carbonyl carbon.

Table 1: Chemical Identifiers for **4-Methylbenzoyl cyanide**

Identifier	Value
CAS Number	14271-73-9 [1] [2]
Molecular Formula	C ₉ H ₇ NO [1] [3]
Molecular Weight	145.16 g/mol [1]
Canonical SMILES	CC1=CC=C(C=C1)C(=O)C#N [2]
InChIKey	ZZHRFRDHPAPENB-UHFFFAOYSA-N [2]
Synonyms	p-Toluoyl cyanide, Oxo-p-tolyl-acetonitrile [1]

Physical Properties

Experimentally determined physical properties for **4-Methylbenzoyl cyanide** are not widely reported. The compound is described as a yellow solid[\[1\]](#). The following table summarizes the available and predicted data. It is crucial for researchers to experimentally verify these properties for any sample of **4-Methylbenzoyl cyanide**.

Table 2: Physical Properties of **4-Methylbenzoyl cyanide**

Property	Value	Notes
Appearance	Yellow solid[1]	
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	Likely to have a high boiling point due to its molecular weight and polar functional groups.
Density	Not available	
Solubility	Not available	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. Solubility in water is expected to be low.

Spectral Data

Detailed experimental spectral data for **4-Methylbenzoyl cyanide** are not readily available in the searched literature. However, based on its chemical structure, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Methylbenzoyl cyanide** is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet further upfield (typically δ 2.3-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon is expected to have a chemical shift in the range of 160-180 ppm. The nitrile carbon signal is typically found between 110 and 125 ppm. The aromatic carbons will appear in

the δ 120-145 ppm region, and the methyl carbon will be observed at a higher field, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methylbenzoyl cyanide** will be characterized by the stretching vibrations of its key functional groups. A strong absorption band corresponding to the C=O (ketone) stretching is expected around $1680\text{-}1700\text{ cm}^{-1}$ ^[4]. The C≡N (nitrile) stretch will appear as a sharp, medium-intensity band in the range of $2220\text{-}2240\text{ cm}^{-1}$ ^[5]. Additionally, C-H stretching vibrations of the aromatic ring and the methyl group will be observed around $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2960\text{ cm}^{-1}$, respectively.

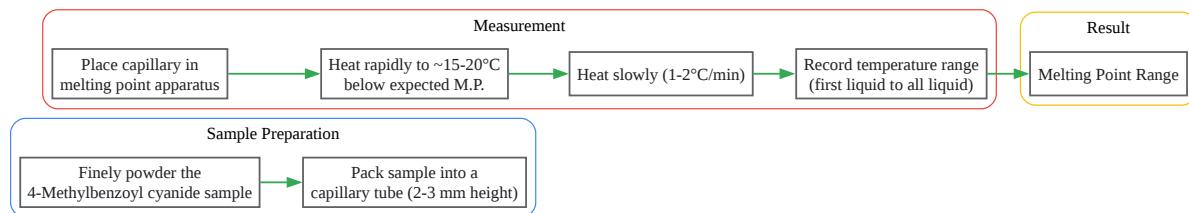
Mass Spectrometry

In an electron ionization (EI) mass spectrum, **4-Methylbenzoyl cyanide** is expected to show a molecular ion peak (M^+) at $m/z = 145$. Common fragmentation patterns would involve the loss of the cyanide group ($M-26$) and the carbonyl group ($M-28$), leading to fragment ions at $m/z = 119$ and $m/z = 117$, respectively. The base peak would likely correspond to the stable p-toluoyl cation at $m/z = 119$.

Synthesis

A common method for the synthesis of acyl cyanides is the reaction of the corresponding acyl chloride with a cyanide salt. For **4-Methylbenzoyl cyanide**, this would involve the reaction of 4-methylbenzoyl chloride with a cyanide source. A patent for the synthesis of the ortho-isomer, o-methylbenzoyl cyanide, utilizes o-methylbenzoyl chloride and potassium ferricyanide with a copper catalyst^[6]. A similar approach could likely be adapted for the synthesis of the 4-methyl isomer.

A general procedure for the synthesis of benzoyl cyanide from benzoyl chloride and cuprous cyanide is also well-established and could be adapted^[7].


Experimental Protocols

Given the scarcity of experimental data, the following section provides detailed protocols for the determination of the key physical properties of **4-Methylbenzoyl cyanide**.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

- Apparatus: Melting point apparatus, capillary tubes, watch glass, spatula.
- Procedure:
 - Place a small amount of finely powdered **4-Methylbenzoyl cyanide** on a watch glass.
 - Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute.
 - Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range)[8].

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point (if applicable)

If **4-Methylbenzoyl cyanide** is found to be a low-melting solid or a liquid at slightly elevated temperatures, its boiling point can be determined.

- Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath), beaker.
- Procedure:
 - Place a small amount of the sample into the small test tube.
 - Invert a capillary tube (sealed end up) and place it in the test tube with the sample.
 - Attach the test tube to a thermometer.
 - Suspend the assembly in a heating bath.
 - Heat the bath gradually and observe the capillary tube.
 - A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
 - When a continuous stream of bubbles is observed, remove the heat source.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools[9].

Determination of Density

- Apparatus: Pycnometer or a graduated cylinder and an analytical balance.
- Procedure (using a graduated cylinder):
 - Weigh a clean, dry graduated cylinder on an analytical balance.
 - Add a known volume of molten **4-Methylbenzoyl cyanide** to the graduated cylinder.

- Reweigh the graduated cylinder with the sample.
- The density is calculated by dividing the mass of the sample by its volume.
- This procedure should be performed at a constant, recorded temperature.

Determination of Solubility

- Apparatus: Small test tubes, vortex mixer (optional), a range of solvents.
- Procedure:
 - Place a small, measured amount of **4-Methylbenzoyl cyanide** (e.g., 10 mg) into a series of small test tubes.
 - Add a measured volume of a solvent (e.g., 1 mL) to each test tube. The solvents should cover a range of polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
 - Agitate the tubes (e.g., using a vortex mixer) for a set period.
 - Visually inspect the tubes to determine if the solid has dissolved.
 - Solubility can be qualitatively described as soluble, partially soluble, or insoluble.

Safety and Handling

A safety data sheet (SDS) for **4-Methylbenzoyl cyanide** is not readily available. However, based on the properties of related compounds such as benzoyl cyanide and other nitriles, appropriate safety precautions should be taken.

- Toxicity: Acyl cyanides and organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. A recommended storage temperature is 0-8°C[1].

Conclusion

4-Methylbenzoyl cyanide is a compound of interest in organic synthesis. While its physical and spectral properties are not extensively documented in the public domain, this guide provides a framework for their experimental determination. The protocols outlined herein are standard procedures in organic chemistry and can be readily implemented by researchers. It is imperative that all physical and spectral data be experimentally verified before use in any application. The provided safety information, based on related compounds, should be strictly adhered to during handling and experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. appchemical.com [appchemical.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. byjus.com [byjus.com]
- 9. Video: Boiling Points - Procedure [jove.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-Methylbenzoyl Cyanide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b086548#physical-properties-of-4-methylbenzoyl-cyanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com